Glycitin -

Glycitin

Catalog Number: EVT-8022279
CAS Number:
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycitein 7-O-(c)micro-glucoside is a natural product found in Pueraria montana var. thomsonii, Pueraria montana var. lobata, and Thomsonaria thomsonii with data available.
Classification

Glycitin falls under the following classifications:

  • Type: Isoflavone glycoside
  • Chemical Formula: C₁₈H₁₉O₉S
  • Molecular Weight: 413.4 g/mol
Synthesis Analysis

The synthesis of glycitin can be achieved through various methods, including chemical synthesis and biotechnological approaches. One notable method involves the reaction of 7,4'-dihydroxy-6-methoxyisoflavone (glycitein) with l-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside in the presence of a catalyst such as tri(3,6-dioxaheptyl)amine. This method allows for the selective formation of glycitin with high yields .

Additionally, research has indicated that specific genes in soybeans, such as F6H4 and IOMT3, are responsible for the biosynthesis of glycitein, which can subsequently be converted into glycitin through enzymatic processes. This emphasizes the role of genetic engineering and biotechnology in enhancing isoflavone production in crops .

Molecular Structure Analysis

Glycitin's molecular structure features a glycosidic bond between a glucose molecule and the aglycone glycitein. The structure can be described as follows:

  • Core Structure: The aglycone part consists of a benzopyran backbone typical of isoflavones.
  • Functional Groups: The presence of hydroxyl (-OH) groups contributes to its reactivity and biological activity.

The structural formula can be represented as:

C18H19O9S\text{C}_{18}\text{H}_{19}\text{O}_{9}\text{S}

This configuration allows glycitin to exhibit unique properties related to its interaction with biological systems.

Chemical Reactions Analysis

Glycitin participates in various chemical reactions that highlight its biological activities. Notably:

  • Hydrolysis: Glycitin can undergo hydrolysis to release glycitein and glucose, which may enhance its bioavailability and efficacy in biological systems.
  • Oxidation: Under certain conditions, glycitin can be oxidized to form reactive intermediates that may interact with cellular components.

These reactions are crucial for understanding how glycitin functions within biological pathways and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of glycitin involves several pathways:

This dual effect underscores its potential role in cancer prevention and treatment.

Physical and Chemical Properties Analysis

Glycitin possesses several notable physical and chemical properties:

These properties are essential for understanding its behavior in food products and pharmaceutical formulations.

Applications

Glycitin has several scientific applications:

  • Nutraceuticals: Due to its health-promoting properties, glycitin is studied for incorporation into dietary supplements aimed at hormonal balance and cancer prevention.
  • Functional Foods: Its presence in soy products makes it a valuable component for developing functional foods that provide health benefits beyond basic nutrition.
  • Pharmaceutical Research: Ongoing studies investigate its potential therapeutic effects against various diseases, including hormone-dependent cancers.

Research continues to explore the full range of applications for glycitin as scientists uncover more about its mechanisms and benefits.

Biosynthetic Pathways and Genetic Determinants in Glycitin Production

Enzymatic Cascades in Soybean Isoflavonoid Biosynthesis

Glycitin (glycitein 7-O-β-D-glucoside) is synthesized via the core phenylpropanoid and flavonoid pathways, converging at liquiritigenin—a pivotal precursor for glycitein biosynthesis. The enzymatic cascade begins with phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA-ligase (4CL), which generate p-coumaroyl-CoA. This intermediate combines with malonyl-CoA through chalcone synthase (CHS) and chalcone reductase (CHR) to produce isoliquiritigenin, subsequently isomerized to liquiritigenin by chalcone isomerase (CHI). Liquiritigenin undergoes hydroxylation at the C6 position by flavonoid 6-hydroxylase (F6H), a cytochrome P450 monooxygenase, yielding 6,7,4′-trihydroxyflavanone. This intermediate is then converted to 6-hydroxydaidzein by isoflavone synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID). Finally, an O-methyltransferase (IOMT) methylates the 6-hydroxyl group to form glycitein, which is glucosylated by UDP-dependent glycosyltransferases (UGTs) to produce glycitin [1] [4] [9].

Table 1: Key Enzymes in Glycitin Biosynthesis

EnzymeGene Locus (Glycine max)FunctionProduct
Flavonoid 6-hydroxylaseGlyma.11G108300 (F6H4)C6-hydroxylation of liquiritigenin6,7,4′-trihydroxyflavanone
Isoflavone O-methyltransferaseGlyma.01G004200 (IOMT3)Methylation of 6-hydroxydaidzeinGlycitein
UDP-glycosyltransferaseNot specifiedGlucosylation of glyciteinGlycitin

Role of Cytochrome P450 Enzymes (F6H4) in Glycitin Synthesis

Flavonoid 6-hydroxylase (F6H4), encoded by Glyma.11G108300, is indispensable for initiating glycitin biosynthesis. F6H4 catalyzes the regioselective hydroxylation of liquiritigenin at the C6 position, a step unique to the glycitein pathway. Functional characterization via transgenic soybean hairy roots overexpressing F6H4 resulted in a 4.2-fold accumulation of malonyl-6-hydroxydaidzein glycoside but not glycitin, confirming its role in precursor synthesis. However, co-expression with IOMT3 significantly increased malonylglycitin levels, demonstrating synergistic flux toward glycitin. The enzyme's specificity for liquiritigenin distinguishes it from other F6H isoforms (F6H1–F6H3), which exhibit broader substrate promiscuity [4]. Genetic mapping of the locus qMgly-11 (8.15–8.25 Mbp on chromosome 11) revealed that F6H4 alleles dictate glycitin accumulation:

  • Wild-type (Fukuyutaka): Full-length F6H4 (507 aa) enables glycitin production.
  • Null allele (Kumachi-1): A 3.8-kb retrotransposon insertion truncates F6H4 (80 aa), abolishing activity [4].

Genetic Regulation of O-Methyltransferases (IOMT3) in Glycitein Modification

The methylation of 6-hydroxydaidzein to glycitein is mediated by isoflavone O-methyltransferase 3 (IOMT3), encoded by Glyma.01G004200. IOMT3 exhibits stringent substrate specificity for 6-hydroxydaidzein, unlike earlier characterized IOMTs (GmIOMT1/2). Mutant line K01, harboring a premature stop codon in IOMT3, accumulated glycosides of 6-hydroxydaidzein instead of glycitin, confirming IOMT3’s non-redundant role. HPLC analysis of K01 hypocotyls showed shifted retention times corresponding to 6-hydroxydaidzein malonylglycoside, while glycitin derivatives were undetectable. Transgenic complementation with functional IOMT3 restored glycitin synthesis, validating its position downstream of F6H4. Kinetic assays revealed IOMT3’s high catalytic efficiency (kcat/Km = 1.7 × 104 M−1s−1) for 6-hydroxydaidzein, leveraging S-adenosyl methionine (SAM) as the methyl donor [4].

Retrotransposon Insertions and Mutant Line Phenotypes in Glycitin-Deficient Soybean Variants

Natural and induced mutations in F6H4 or IOMT3 disrupt glycitin biosynthesis, providing insights into genetic regulation:

  • Kumachi-1 landrace: The 3.8-kb retrotransposon insertion in F6H4’s first intron introduces a premature stop codon, eliminating glycitin in seeds. PCR amplification confirmed the insertion’s co-segregation with the null phenotype [4].
  • MUT1246 mutant: A single-nucleotide polymorphism (G407A) in F6H4 causes a Cys136Tyr substitution, destabilizing the heme-binding domain. This abolished F6H activity, with glycitin undetectable in hypocotyls. Genetic mapping showed 100% co-segregation between the SNP and glycitin deficiency [4].
  • K01 mutant: A nonsense mutation (Trp58*) truncates IOMT3, leading to 6-hydroxydaidzein glycoside accumulation. HPLC profiles confirmed the absence of glycitin and glycitein derivatives [4].

Table 2: Phenotypes of Glycitin-Deficient Soybean Mutants

Mutant LineGene AffectedMutationBiochemical PhenotypeGlycitin in Hypocotyl
Kumachi-1Glyma.11G108300 (F6H4)3.8-kb retrotransposon insertionTruncated protein (80 aa); no F6H activityAbsent
MUT1246Glyma.11G108300 (F6H4)G407A (Cys136Tyr)Disrupted heme binding; loss of activityAbsent
K01Glyma.01G004200 (IOMT3)Premature stop codon (Trp58*)Nonfunctional IOMT3; 6-hydroxydaidzein accumulationAbsent

Properties

Product Name

Glycitin

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3

InChI Key

OZBAVEKZGSOMOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

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